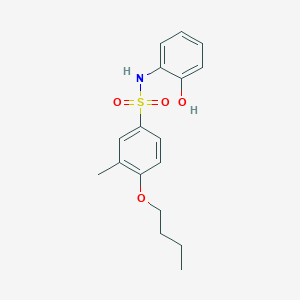
4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, also known as EMD 638683, is a chemical compound that has been extensively studied for its potential use in scientific research. This sulfonamide derivative has shown promising results in various studies, making it a popular choice for researchers in the field of medicinal chemistry.
Mechanism of Action
4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide 638683 binds to the ATP-binding site of CK2, thereby preventing the transfer of phosphate groups to downstream substrates. This leads to the inhibition of CK2 activity and downstream signaling pathways.
Biochemical and Physiological Effects
4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide 638683 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of 4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide 638683 is its high selectivity for CK2, which minimizes off-target effects. However, its potency may vary depending on the cell type and experimental conditions. Additionally, its solubility in aqueous solutions may limit its use in certain assays.
Future Directions
For the study of 4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide 638683 include further optimization of its pharmacological properties, such as its bioavailability and toxicity. It may also be studied in combination with other CK2 inhibitors or chemotherapeutic agents to enhance its efficacy. Additionally, its potential use in animal models of disease should be explored to further understand its therapeutic potential.
Synthesis Methods
The synthesis of 4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide 638683 involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with 2,3-dimethylbenzenesulfonyl chloride in the presence of anhydrous potassium carbonate. The resulting product is then treated with ethylamine to obtain the final compound in high yield.
Scientific Research Applications
4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide 638683 has been studied for its potential use as a selective inhibitor of the protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have therapeutic potential in cancer, inflammation, and neurodegenerative diseases.
properties
Product Name |
4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
Molecular Formula |
C16H20N2O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-ethoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-5-21-14-6-7-15(13(4)12(14)3)22(19,20)18-16-10-11(2)8-9-17-16/h6-10H,5H2,1-4H3,(H,17,18) |
InChI Key |
UVNXZIKRPKTZPZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C)C)C |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)




![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)



![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)